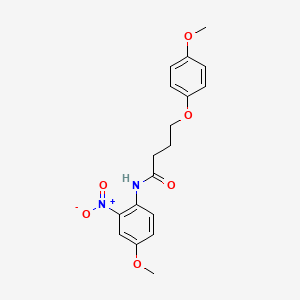
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide, also known as MNPNB, is a synthetic compound with potential applications in scientific research.
Mecanismo De Acción
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide binds to the α7 nicotinic acetylcholine receptor and activates it, leading to an influx of calcium ions into the cell. This can trigger various downstream signaling pathways that modulate cellular function. The exact mechanism by which this compound activates the receptor is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to bind to intracellular signaling proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and system being studied. In neuronal cells, this compound can enhance synaptic plasticity and improve learning and memory. In immune cells, this compound can reduce inflammation and modulate cytokine production. In pain-sensing neurons, this compound can reduce pain sensitivity. These effects are all mediated by the α7 nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the function of this receptor specifically, without interfering with other receptors or signaling pathways. However, this compound is still a relatively new compound, and its effects and limitations are still being investigated. It may have off-target effects or interact with other proteins in ways that are not yet understood.
Direcciones Futuras
There are many potential future directions for research on N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is developing new drugs that target the α7 nicotinic acetylcholine receptor for various diseases and conditions, such as Alzheimer's disease, schizophrenia, and chronic pain. Another direction is investigating the role of the α7 nicotinic acetylcholine receptor in different tissues and systems, such as the gastrointestinal tract, the cardiovascular system, and the immune system. Finally, researchers may continue to study the mechanism of action of this compound and other compounds that bind to the α7 nicotinic acetylcholine receptor, in order to better understand the function of this important receptor.
Métodos De Síntesis
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-2-nitroaniline with 4-methoxyphenol, followed by the addition of butanoyl chloride. The resulting compound can then be purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has potential applications in scientific research as a tool to study the function of specific receptors in the body. It has been shown to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. This compound can be used to probe the function of this receptor in different tissues and systems, and to develop new drugs that target this receptor.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-24-13-5-7-14(8-6-13)26-11-3-4-18(21)19-16-10-9-15(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGDUTSFPBHUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4919232.png)
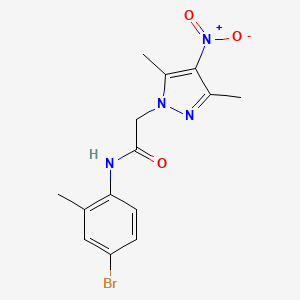
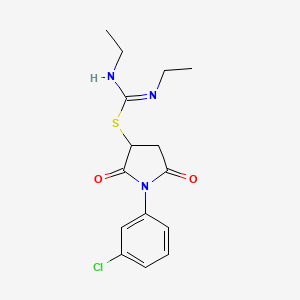
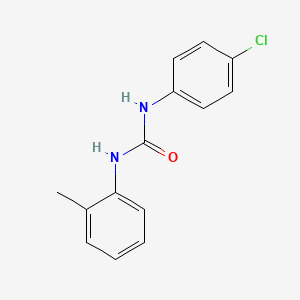

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4919256.png)
![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
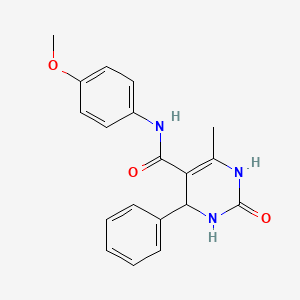
![2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4919283.png)
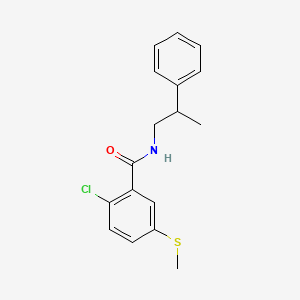
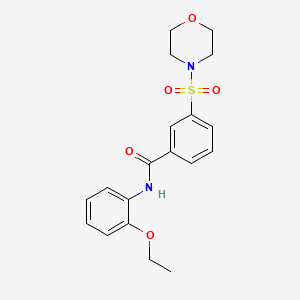
![3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4919302.png)
![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)

